molecular formula C23H16BrNO3 B11518769 (4E)-4-{4-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

(4E)-4-{4-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B11518769
M. Wt: 434.3 g/mol
InChI Key: DWSVNSQDALKEOT-KGENOOAVSA-N
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Description

(4E)-4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenyl group, and a dihydro-1,2-oxazol-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride under acidic conditions to yield the final oxazolone product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

(4E)-4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4E)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substitution pattern, which can influence its reactivity and properties. The presence of the bromophenyl group, for example, can enhance its ability to participate in certain types of chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H16BrNO3

Molecular Weight

434.3 g/mol

IUPAC Name

(4E)-4-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C23H16BrNO3/c24-19-10-6-17(7-11-19)15-27-20-12-8-16(9-13-20)14-21-22(25-28-23(21)26)18-4-2-1-3-5-18/h1-14H,15H2/b21-14+

InChI Key

DWSVNSQDALKEOT-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br

Origin of Product

United States

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